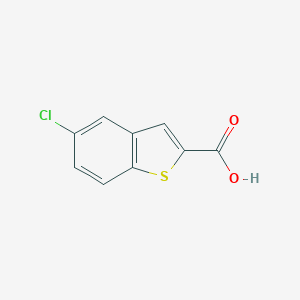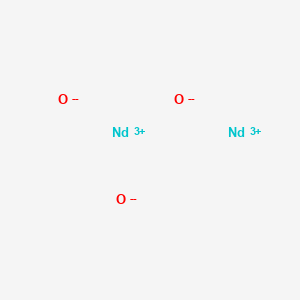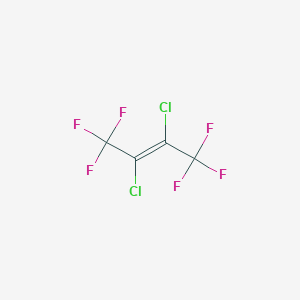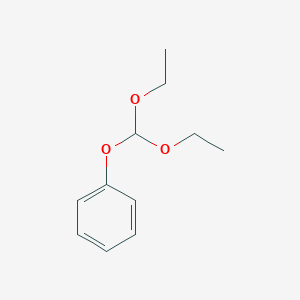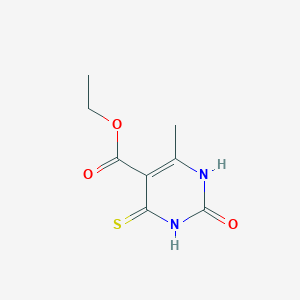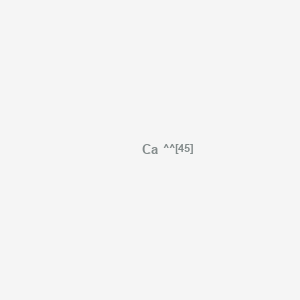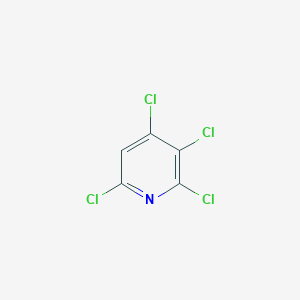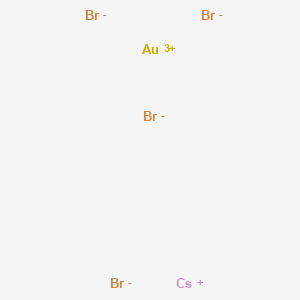
Aurate(1-), tetrabromo-, cesium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurate(1-), tetrabromo-, cesium, (SP-4-1)- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a cesium salt of tetrabromoaurate anion, which has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- is not well understood. However, it is believed to interact with biological molecules, such as proteins and enzymes, through coordination bonds. This interaction may lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Biochemische Und Physiologische Effekte
Studies have shown that Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- can have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- has several advantages for lab experiments. It is highly soluble in water, which makes it easy to work with in aqueous solutions. Additionally, it is stable under a wide range of conditions, which makes it useful for various applications. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab environment.
Zukünftige Richtungen
There are several future directions for research on Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)-. One area of research is its potential use in cancer treatment, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, it could be studied for its potential use in drug delivery, as it has been shown to interact with biological molecules. Finally, further research could be done to better understand its mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- is a compound that has gained attention in scientific research due to its unique properties. It has been synthesized through various methods and has been studied for its potential use in electroplating, as a catalyst in chemical reactions, and in the synthesis of other compounds. Additionally, it has been studied for its potential use in biomedical applications, such as cancer treatment and drug delivery. Although its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Further research is needed to better understand its potential uses and mechanisms of action.
Synthesemethoden
The synthesis of Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- can be achieved by the reaction of cesium carbonate with tetrabromoauric acid in water. The resulting compound is a yellowish-orange powder that is highly soluble in water. Other methods of synthesis include the reaction of cesium hydroxide with tetrabromoauric acid or the reaction of cesium chloride with tetrabromoaurate.
Wissenschaftliche Forschungsanwendungen
Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- has been used in various scientific research applications. It has been studied for its potential use in electroplating, as a catalyst in chemical reactions, and in the synthesis of other compounds. Additionally, it has been studied for its potential use in biomedical applications, such as cancer treatment and drug delivery.
Eigenschaften
CAS-Nummer |
13682-59-2 |
|---|---|
Produktname |
Aurate(1-), tetrabromo-, cesium, (SP-4-1)- |
Molekularformel |
C12H19Br4CsO2 |
Molekulargewicht |
649.49 g/mol |
IUPAC-Name |
cesium;gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
PSIMYPAZTSWWOY-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Au+3] |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Au+3] |
Andere CAS-Nummern |
13682-59-2 |
Verwandte CAS-Nummern |
17083-68-0 (Parent) |
Synonyme |
cesium tetrabromoaurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





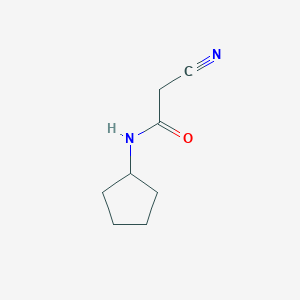
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
